molecular formula C14H20O3S B12606639 tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate CAS No. 911820-09-2

tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate

Cat. No.: B12606639
CAS No.: 911820-09-2
M. Wt: 268.37 g/mol
InChI Key: MJKVCSYMXIVEFP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is a sulfinyl-substituted propanoate ester featuring a tert-butyl ester group and a 4-methylbenzenesulfinyl moiety. These compounds are typically synthesized for applications in organic synthesis, medicinal chemistry, and materials science, where the tert-butyl group enhances steric protection and solubility, while the sulfinyl group may influence stereochemical outcomes or reactivity in catalytic processes .

Properties

CAS No.

911820-09-2

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

tert-butyl 3-(4-methylphenyl)sulfinylpropanoate

InChI

InChI=1S/C14H20O3S/c1-11-5-7-12(8-6-11)18(16)10-9-13(15)17-14(2,3)4/h5-8H,9-10H2,1-4H3

InChI Key

MJKVCSYMXIVEFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate typically involves the reaction of 4-methylbenzenesulfinyl chloride with tert-butyl 3-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate can undergo oxidation reactions to form sulfone derivatives.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Synthesis and Catalysis

One of the primary applications of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is as a precursor in palladium-catalyzed cross-coupling reactions. In recent studies, it has been utilized to generate sulfenate anions that serve as effective intermediates for synthesizing biarylsulfoxides. The compound demonstrates stability under various reaction conditions, making it a reliable source for generating desired products with high yields .

Table 1: Reaction Conditions and Yields

ReactantCatalystBaseTemperatureYield (%)
4-IodotoluenePd(dba)2/XantphosDBU30 °C71
4-IodotoluenePd(dba)2/XantphosCs2CO380 °C83
1-IodonaphthalenePd(dba)2/XantphosCs2CO380 °CNot observed

These results indicate that this compound can be optimized for different substrates and conditions to enhance product yields .

Material Science Applications

The compound has shown promise in material science, particularly in the development of organic light-emitting diodes (OLEDs). Its derivatives exhibit thermally activated delayed fluorescence (TADF), which is a crucial property for efficient light emission in OLED technology. The photophysical properties of these compounds have been characterized, revealing significant solvatochromic fluorescence, which is beneficial for tuning the emission properties of OLEDs .

Table 2: Photophysical Properties

CompoundAbsorption Max (nm)Emission Max (nm)
tert-Butyl sulfinyl derivative333391
Parent sulfone352401

The ability to manipulate these properties through structural modifications opens avenues for designing advanced materials with tailored optical characteristics .

Biological Applications

While specific biological applications of this compound are less documented, compounds with similar sulfinyl groups have been investigated for their potential therapeutic effects. Sulfinyl compounds are known to exhibit anti-inflammatory and antioxidant activities, which may extend to derivatives like this compound . Further studies are warranted to explore these biological activities comprehensively.

Environmental Considerations

In environmental chemistry, the stability and behavior of this compound in various ecosystems need to be assessed. Understanding its degradation pathways and potential toxicity is crucial for evaluating its environmental impact, especially in contexts where it may be released during synthetic processes or product use .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate involves its reactivity at the sulfinyl group. The sulfinyl group can undergo various chemical transformations, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, which can interact with molecular targets in biological systems. The specific pathways and targets depend on the nature of the chemical transformation and the resulting products.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfinyl group distinguishes it from analogs with azides (), diaziridines (), or boronate esters ().
  • Bromine in enables cross-coupling reactions, whereas the azide in supports click chemistry.

Comparison :

  • The target compound’s sulfinyl group may require oxidation of a thioether precursor, analogous to methods in .
  • Steric hindrance from the tert-butyl group simplifies purification (e.g., column chromatography, as in ).

Physicochemical Properties

Property Target (Inferred) PEG-Modified Diaziridine Boronate Bromo-Pyrazole
Molecular Weight ~280 g/mol 385.5 g/mol 333.14 g/mol 332.24 g/mol 275.14 g/mol
Boiling Point N/A N/A N/A 412.6°C (predicted) N/A
State Likely oily liquid Clear oil Oily liquid Oily liquid Solid/Liquid (Discontinued)
Solubility Moderate in organic solvents High (PEG chain) Low (hydrophobic groups) Moderate (boronate ester) Low (bromine)

Notes:

  • The PEG chain in enhances aqueous solubility, unlike the hydrophobic diaziridine () or bromo-pyrazole () derivatives.
  • Boronate esters () are typically stable in organic solvents but hydrolyze under acidic conditions.

Biological Activity

tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate, also known by its CAS number 911820-09-2, is a sulfinyl-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a propanoate moiety with a sulfinyl group linked to a para-methylphenyl ring. Its molecular formula is C13H18O3S, and it exhibits unique chemical properties due to the presence of the sulfinyl functional group.

PropertyValue
CAS Number 911820-09-2
Molecular Formula C13H18O3S
Molecular Weight 250.35 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

In several studies, sulfinyl compounds have demonstrated significant antimicrobial properties. For instance, a study focusing on the structure-activity relationship of sulfinyl derivatives found that modifications to the sulfinyl group can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a potential use in treating inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer activity of sulfinyl compounds. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The specific mechanisms by which this compound exerts its effects remain an area of active research .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry assessed the antimicrobial properties of various sulfinyl compounds, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another research article, the anti-inflammatory effects were evaluated using a lipopolysaccharide (LPS)-induced inflammation model in macrophages. The compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential as a therapeutic agent for inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability and cell lysis in microorganisms.
  • Enzyme Inhibition : Sulfinyl groups can act as electrophiles in biochemical pathways, potentially inhibiting key enzymes involved in inflammation and microbial metabolism.
  • Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and subsequent caspase activation.

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